molecular formula C18H15ClN2O3S B5037644 5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one

5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one

Cat. No. B5037644
M. Wt: 374.8 g/mol
InChI Key: SYXUYVNBNVEOME-WJDWOHSUSA-N
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Description

5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one is a chemical compound that has been extensively studied for its various applications in scientific research. It is commonly referred to as "CTP-499" and is a thiazolidinedione derivative.

Mechanism of Action

The mechanism of action of CTP-499 involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. Activation of PPARγ by CTP-499 has been reported to have anti-inflammatory effects and to promote neuroprotection.
Biochemical and Physiological Effects:
CTP-499 has been reported to have various biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation, promote mitochondrial function, and improve glucose and lipid metabolism. CTP-499 has also been reported to improve renal function and reduce proteinuria in animal models of chronic kidney disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using CTP-499 in lab experiments is its well-established synthesis method. CTP-499 is also relatively stable and can be stored for long periods of time. However, one of the limitations of using CTP-499 in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of CTP-499. One possible direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another possible direction is to investigate its potential use in the treatment of other inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to investigate the long-term safety and efficacy of CTP-499 in humans.
Conclusion:
In conclusion, CTP-499 is a thiazolidinedione derivative that has been extensively studied for its various applications in scientific research. It has been reported to have neuroprotective effects, anti-inflammatory effects, and to improve renal function. While there are some limitations to using CTP-499 in lab experiments, its well-established synthesis method and relatively stable nature make it a promising compound for further study.

Synthesis Methods

The synthesis method of CTP-499 involves the reaction between 2-(2-chlorophenoxy)ethanol and 3-(2-bromoacetyl)benzoic acid. The resulting product is then reacted with thiosemicarbazide to obtain the final product, CTP-499. The synthesis method has been optimized to obtain high yields of the final product and has been reported in various scientific journals.

Scientific Research Applications

CTP-499 has been extensively studied for its various applications in scientific research. It has been reported to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CTP-499 has also been studied for its potential use in the treatment of chronic kidney disease and has been reported to have anti-inflammatory effects.

properties

IUPAC Name

(5Z)-2-amino-5-[[3-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S/c19-14-6-1-2-7-15(14)24-9-8-23-13-5-3-4-12(10-13)11-16-17(22)21-18(20)25-16/h1-7,10-11H,8-9H2,(H2,20,21,22)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXUYVNBNVEOME-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCOC2=CC=CC(=C2)C=C3C(=O)N=C(S3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)OCCOC2=CC=CC(=C2)/C=C\3/C(=O)N=C(S3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-2-amino-5-[[3-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-1,3-thiazol-4-one

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